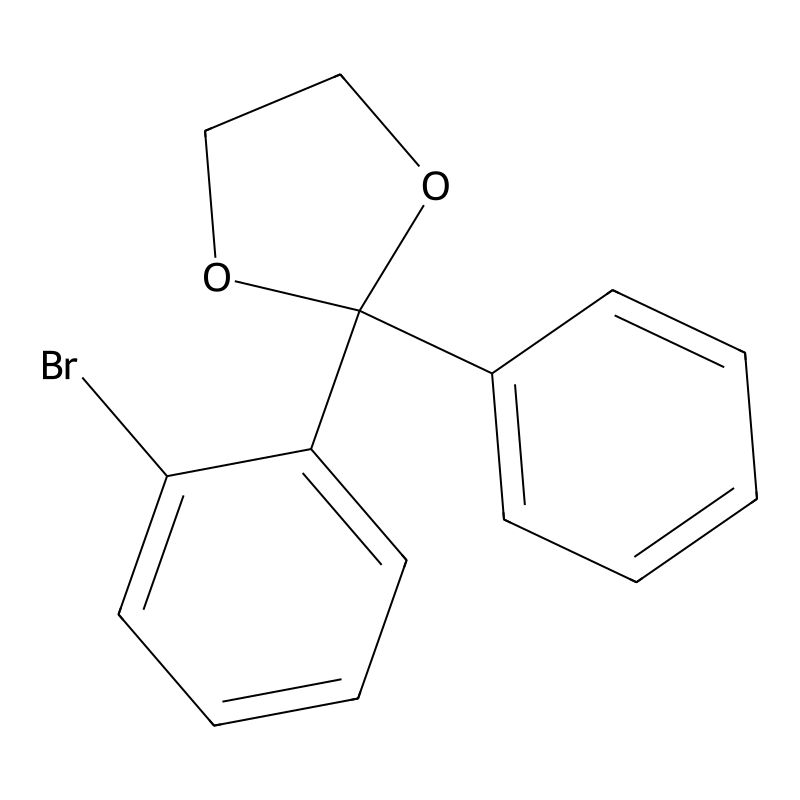1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- is an organic compound characterized by its dioxolane ring structure, which is a five-membered cyclic ether containing two oxygen atoms. The compound has the molecular formula and a molar mass of approximately 229.07 g/mol. It appears as a clear to pale yellow liquid and is known for its relatively low water solubility and significant density of about 1.535 g/mL at 25 °C .
This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural features, which allow it to participate in various
- Bromination: The presence of the bromine atom in the phenyl group allows for electrophilic aromatic substitution, leading to further functionalization.
- Nucleophilic Substitution: The dioxolane ring can participate in nucleophilic attacks, facilitating the introduction of other substituents.
- Hydrolysis: Under acidic or basic conditions, the dioxolane ring can hydrolyze, leading to the formation of corresponding aldehydes or alcohols .
While specific biological activity data for 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- is limited, compounds containing dioxolane structures have been studied for their pharmacological properties. They may exhibit antimicrobial and anti-inflammatory activities due to their ability to interact with biological targets. Further research is necessary to elucidate the specific biological effects of this compound .
The synthesis of 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- typically involves several steps:
- Formation of Dioxolane: The initial step often involves the reaction of a suitable aldehyde (e.g., 2-bromobenzaldehyde) with ethylene glycol under acidic conditions to form the dioxolane ring.Example reaction conditions:
- Substitution Reactions: Subsequent reactions may introduce additional phenyl groups or other substituents through electrophilic aromatic substitution or nucleophilic attacks.
- Purification: The final product is typically purified using column chromatography techniques to isolate the desired compound from byproducts and unreacted materials .
1,3-Dioxolane derivatives are utilized in various fields:
- Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
- Pharmaceuticals: Potential precursors for drug development due to their biological activity.
- Materials Science: Used in polymer chemistry as monomers or solvents .
Interaction studies involving 1,3-dioxolane derivatives often focus on their reactivity with various nucleophiles and electrophiles. These studies help elucidate their mechanisms of action and potential applications in drug design and development. For instance, research on similar compounds has shown that they can interact with biological macromolecules, influencing their activity and stability .
Several compounds share structural similarities with 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl-. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(3-Bromophenyl)-1,3-dioxolane | 17789-14-9 | 0.96 |
| Benzaldehyde Propylene Glycol Acetal | 2568-25-4 | 0.72 |
| (6-Bromobenzo[d][1,3]dioxol-5-yl)methanol | 6642-34-8 | 0.72 |
| trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran | 700863-30-5 | 0.62 |
These compounds exhibit varying degrees of similarity based on structural features such as functional groups and ring systems. The uniqueness of 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- lies in its specific brominated phenyl group combined with a dioxolane structure, which can lead to distinct chemical behaviors and potential applications compared to its analogs.








